N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-8-12(15)6-10-4-2-3-5-11(10)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWZTSPRTMZFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CC2=CC=CC=C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Techniques like continuous flow synthesis may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-acetyl-2,3-dihydro-1H-indene.
Reduction: Formation of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has shown promising antimicrobial properties. Research indicates that derivatives of indene and naphthalene exhibit significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 μM |
| Enterococcus spp. | 62.5–125 μM |
These findings suggest that the compound may disrupt cell wall integrity or inhibit protein synthesis in bacteria.
Anticancer Potential
The structural characteristics of this compound indicate potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against multiple strains of bacteria. The results indicated a significant reduction in bacterial growth compared to untreated controls, highlighting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on human cancer cell lines, including breast and prostate cancer cells. The findings revealed that at certain concentrations, the compound induced apoptosis and inhibited cell proliferation effectively.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Key Observations :
- Hydrogen Bonding: The hydroxyl group in the target compound enhances solubility compared to non-hydroxylated analogs (e.g., N-(2,3-dihydro-1H-inden-2-yl)acetamide) .
- Electron Effects : Electron-withdrawing groups (e.g., sulfonyl in compound 42 ) increase reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., methyl in compound 41 ) stabilize aromatic systems.
- Bioactivity: Methylsulfonyl and fluorophenoxy substituents improve pharmacokinetic properties, as seen in antimalarial and anti-inflammatory studies .
Functional Group Comparisons
Acetamide Derivatives with Indole/Isoindole Cores
Key Observations :
- Indole vs. Indene : Indole-based acetamides (e.g., ) often exhibit stronger π-π stacking interactions due to aromaticity, whereas dihydroindene derivatives prioritize conformational flexibility .
- Substituent Position : Substituents at the 5-position (e.g., sulfonyl in compound 42 ) enhance steric interactions with biological targets compared to 2-position modifications.
Key Observations :
- The target compound’s 10% conversion rate in immunoproteasome screening suggests moderate activity compared to optimized derivatives like compound 42 .
- Methylsulfonyl and fluorophenoxy groups enhance target affinity, likely due to improved hydrophobic interactions .
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS No. 2034406-56-7) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a hydroxyl group and an acetamide moiety, suggests potential biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 2034406-56-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. This process yields the acetamide through acetylation of the hydroxyl group, resulting in a compound that can interact with various biological targets .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules. The hydroxyl and acetamide groups can interact with enzymes and receptors, potentially modulating their function and influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These values suggest that modifications to the indene structure can enhance antimicrobial efficacy, indicating a promising avenue for further research .
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory potential. The presence of the hydroxyl group may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a therapeutic role in conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated various derivatives of indene-based compounds for their antimicrobial properties against clinical strains of bacteria and fungi. This compound showed promising results with MIC values comparable to established antibiotics, highlighting its potential as a lead compound for drug development .
- Anti-inflammatory Activity Assessment : In vitro studies demonstrated that compounds with similar structural features inhibited the production of inflammatory mediators in macrophage cell lines. This suggests that this compound could be further investigated for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, and what key reagents or conditions optimize yield?
- Methodological Answer : Multi-step synthesis typically involves coupling the hydroxy-substituted dihydroindenyl moiety with acetamide derivatives. For example, analogous compounds (e.g., CHF3381) are synthesized via amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–30°C). Reaction monitoring via TLC with hexane:ethyl acetate (9:3) ensures intermediate purity . Yield optimization often requires stoichiometric adjustments and inert conditions to prevent hydroxyl group oxidation.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | TBTU, 2,6-lutidine, DCM | Amide coupling |
| 2 | NaHCO₃ wash, anhydrous Na₂SO₄ | Purification |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indenyl methylene (δ ~2.8–3.5 ppm) and acetamide carbonyl (δ ~170 ppm). Dihydroindene protons appear as distinct multiplet patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 232.12).
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) assess purity (>95%) and detect related substances .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., aggrecanase or MMPs) to measure IC₅₀ values. For example, competitive binding assays with recombinant enzymes (0.1–100 µM compound) .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values determined at 24–48 hours .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXL for refinement) provides absolute configuration. ORTEP-3 generates thermal ellipsoid plots to visualize hydrogen bonding (e.g., O–H···N interactions) and torsional angles. For chiral centers, Flack parameters (<0.1) confirm enantiopurity .
Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer :
- B3LYP/6-31G(d,p) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess electrophilicity. Mulliken charges identify nucleophilic sites (e.g., hydroxyl oxygen: −0.45 e) .
- Molecular Electrostatic Potential (MEP) : Maps surface charge distribution to predict hydrogen-bonding sites (e.g., acetamide carbonyl as electron-rich region) .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) models are applicable for in vivo studies?
- Methodological Answer : Mechanistic PK/PD models (e.g., compartmental analysis with time-dependent clearance) describe metabolite kinetics. For example, CHF3381 (a structural analog) shows nonlinear PK with MAO-A inhibition linked to DHPG plasma levels. Key parameters include:
| Parameter | Value | Implication |
|---|---|---|
| CL | 27.4–41.2 L/h | Hepatic metabolism dominance |
| EC₅₀ (MAO-A) | 1670 µg/L | Aligns with in vitro IC₅₀ |
| Heart rate | 0.0055 bpm/µg/L | Direct concentration-effect correlation |
Q. How can researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables (e.g., enzyme batch, cell passage number) to minimize inter-lab variability.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. nitro groups on indene) using matched molecular pair analysis .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for publication bias .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational geometry predictions?
- Methodological Answer : Solid-state packing forces (e.g., π-π stacking) can distort bond angles vs. gas-phase DFT. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O contacts contributing >15% to crystal packing) .
Q. How to reconcile discrepancies in enzyme inhibition potency between in vitro and cellular assays?
- Methodological Answer :
- Membrane Permeability : Measure logP (e.g., 1.8 via shake-flask method) to assess passive diffusion. Low permeability (<1) suggests active transport dependency.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation (e.g., t₁/₂ = 45 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
